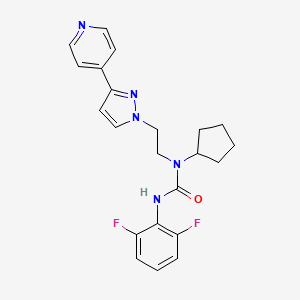
1-cyclopentyl-3-(2,6-difluorophenyl)-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopentyl-3-(2,6-difluorophenyl)-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C22H23F2N5O and its molecular weight is 411.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Cyclopentyl-3-(2,6-difluorophenyl)-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic compound that belongs to the class of urea derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The following sections will detail its biological activity, mechanisms of action, and relevant case studies.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related pyrazole conjugate demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The IC50 values for these compounds ranged from 2.13 µM to 4.46 µM, indicating their potency in inhibiting cancer cell proliferation while showing minimal toxicity to normal cells like HEK293T .
The mechanism of action for this class of compounds often involves the inhibition of key enzymes or receptors involved in cancer progression. For example, many pyrazole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence suggesting that related compounds may exhibit antimicrobial activity. The structural characteristics of urea derivatives can influence their interaction with microbial targets, potentially leading to effective treatments against resistant strains .
Data Table: Biological Activity Summary
| Activity | Cell Line | IC50 Value (µM) | Selectivity |
|---|---|---|---|
| Anticancer | MCF-7 | 2.13 ± 0.80 | High |
| Anticancer | SiHa | 4.34 ± 0.98 | High |
| Anticancer | PC-3 | 4.46 ± 0.53 | High |
| Antimicrobial | Various | TBD | TBD |
Study on Pyrazole Derivatives
In a study published in Nature Communications, researchers synthesized a library of pyrazole derivatives and evaluated their biological activities against various cancer cell lines. Among these, a compound structurally similar to this compound showed promising results with an IC50 value of approximately 3.60 µM against SiHa cells . The study also employed molecular docking techniques to elucidate the binding interactions at the colchicine-binding site of tubulin.
Review on Pyrido[2,3-d]Pyrimidine Derivatives
A comprehensive review highlighted the therapeutic potential of pyrido[2,3-d]pyrimidine derivatives, which share structural similarities with our compound of interest. These derivatives were noted for their ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme in DNA synthesis pathways. By inhibiting DHFR, these compounds can effectively halt cell proliferation in cancerous tissues .
Propriétés
IUPAC Name |
1-cyclopentyl-3-(2,6-difluorophenyl)-1-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N5O/c23-18-6-3-7-19(24)21(18)26-22(30)29(17-4-1-2-5-17)15-14-28-13-10-20(27-28)16-8-11-25-12-9-16/h3,6-13,17H,1-2,4-5,14-15H2,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFXVLQMBBTASB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)NC4=C(C=CC=C4F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F2N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














